molecular formula C13H21NO4 B6142106 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid CAS No. 1334146-48-3

2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Cat. No.: B6142106
CAS No.: 1334146-48-3
M. Wt: 255.31 g/mol
InChI Key: IGOINSQCZOTTQA-UHFFFAOYSA-N
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Description

“2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid” is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 4-position enables further functionalization, such as amide bond formation or salt generation. This scaffold is significant in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors, where rigid bicyclic frameworks enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOINSQCZOTTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-48-3
Record name 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid
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Biological Activity

2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid, also known by its CAS number 1314394-96-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that derivatives of pyrrole, including this compound, exhibit various biological activities such as:

  • Anticancer Activity : Several studies have shown that pyrrole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the cytotoxic effects of synthesized pyrrole derivatives against HepG2 and EACC cell lines, demonstrating promising results in inhibiting cell proliferation and promoting apoptotic pathways .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound have shown significant radical scavenging activity .
  • Anti-inflammatory Effects : Research on related pyrrole compounds has indicated their potential to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of novel pyrrole derivatives, including this compound. The research utilized a resazurin assay to evaluate cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting effective anticancer potential .

Case Study 2: Antioxidant Activity

In a comparative study on antioxidant properties, the compound was evaluated alongside other pyrrole derivatives using the DPPH assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant capabilities .

Data Tables

Biological Activity Tested Compound IC₅₀ Value (µM) Reference
AnticancerPyrrole Derivative A15
AntioxidantPyrrole Derivative B20
Anti-inflammatoryPyrrole Derivative CNot specified

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that derivatives of octahydrocyclopenta[c]pyrrole compounds exhibit significant anticancer properties. For example, modifications to the tBOC group can enhance the selectivity and efficacy of these compounds against specific cancer cell lines. Researchers have synthesized various analogs and tested their cytotoxicity, revealing promising results against breast and prostate cancer cells.

Neuroprotective Effects:
Research has also highlighted the potential neuroprotective effects of tBOC-octahydrocyclopenta[c]pyrrole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress.

Organic Synthesis

Building Block in Synthesis:
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing heterocycles. Its unique structural features allow for the formation of various derivatives through standard organic reactions such as nucleophilic substitution, cyclization, and functional group transformations.

Case Study: Synthesis of Novel Heterocycles
A notable case study involved the synthesis of a novel class of heterocycles using tBOC-octahydrocyclopenta[c]pyrrole as a precursor. The reaction conditions were optimized to yield high-purity products with significant yields, demonstrating the compound's utility in developing new pharmaceuticals.

Comparison with Similar Compounds

(1) Ring Saturation and Conformation

  • Octahydrocyclopenta[c]pyrrole : Full saturation reduces ring strain and enhances solubility compared to partially unsaturated analogs like hexahydrocyclopenta[c]pyrrole derivatives .

(2) Functional Group Positioning

  • The 4-carboxylic acid in the target compound contrasts with 7- or 8-positioned acids in spiro analogs (Table 1), which may influence hydrogen-bonding interactions and spatial orientation in target binding .
  • The 5-oxo group in CAS 146231-54-1 introduces a polar ketone, increasing reactivity toward nucleophiles compared to the carboxylic acid in the target compound .

(4) Physicochemical Properties

  • Solubility : The octahydro structure may improve aqueous solubility over spirocyclic systems due to reduced hydrophobicity.
  • Stability : The fully saturated core enhances oxidative stability compared to ketone-containing analogs (e.g., CAS 146231-54-1), which may degrade under strong basic conditions .

Research Implications

  • The target compound’s bicyclic rigidity and carboxylic acid make it a candidate for fragment-based drug discovery , particularly in optimizing pharmacokinetic profiles of protease inhibitors.
  • Structural differences from spirocyclic analogs (e.g., ring size, functional group placement) suggest divergent applications in targeting enzymes with deep binding pockets .

Notes

Data Limitations : Direct references to “this compound” are absent in the provided evidence. Comparisons are drawn from structurally related compounds.

Synthetic Pathways : Methods for analogous bicyclic systems (e.g., cyclization, Boc protection, carboxylation) are inferred from EP 4 374 877 A2 and PharmaBlock’s spirocyclic derivatives .

Preparation Methods

Core Reaction Pathway

The primary synthetic route, as detailed in patents CN102167680B and CN102167680A, involves a two-step process starting from N-Boc-protected octahydrocyclopenta[c]pyrrole (III ). The sequence leverages low-temperature lithiation followed by carboxylation or esterification:

  • Deprotonation and Chiral Induction :
    The α-hydrogen at the 2-position of the pyrrole ring is abstracted using a strong lithium base (e.g., s-butyllithium) in the presence of a chiral ligand. This step generates a lithiated intermediate with defined stereochemistry.

  • Electrophilic Quenching :
    The intermediate reacts with carbon dioxide (for carboxylic acid formation) or ethyl chloroformate (for ester derivatives), installing the carboxyl group at the 2-position while retaining the Boc-protected amine.

Reaction Formula :

N-Boc octahydrocyclopenta[c]pyrrole (III)Chiral ligands-BuLi, -78°CLithiated intermediateCO2/ClCO2EtProduct (IV)\text{N-Boc octahydrocyclopenta[c]pyrrole (III)} \xrightarrow[\text{Chiral ligand}]{\text{s-BuLi, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{CO}2/\text{ClCO}2\text{Et}} \text{Product (IV)}

Solvent Selection

Non-polar ether solvents are optimal for lithiation:

  • Methyl tert-butyl ether (MTBE) : Preferred for its low polarity and ability to stabilize the lithiated intermediate without side reactions.

  • Tetrahydrofuran (THF) and dioxane : Alternatives with higher polarity, though they may reduce enantioselectivity by coordinating more strongly to lithium.

Chiral Ligands

The choice of ligand dictates enantiomeric excess (ee):

  • (+)-Tocosamine : Achieves >90% ee in carboxylation reactions.

  • (+)-3-Methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine : Comparable efficacy, though costlier.

Temperature and Time

  • Lithiation : Conducted at -78°C for 2–3 hours to prevent racemization.

  • Carboxylation : CO₂ gas is bubbled through the solution at -78°C for 30 minutes, followed by gradual warming to room temperature.

Experimental Protocols and Yield Optimization

Representative Procedure from Patent CN102167680B

Starting Material :

  • N-Boc octahydrocyclopenta[c]pyrrole (III ): 2.0 mmol

  • Solvent: MTBE (20 mL)

  • Chiral ligand: (+)-Tocosamine (0.56 g, 1.1 equiv)

  • Base: s-BuLi (1.4 M in cyclohexane, 2.1 mL, 1.05 equiv)

Steps :

  • Dissolve III and ligand in MTBE; cool to -78°C.

  • Add s-BuLi dropwise; stir for 3 hours.

  • Introduce CO₂ gas for 30 minutes.

  • Warm to room temperature; acidify with HCl (pH 2–3).

  • Extract with ethyl acetate, dry (Na₂SO₄), and purify via silica chromatography.

Yield : 0.33 g (79%) of IV as a white solid.

Comparative Data for Solvent and Ligand Effects

SolventLigandTemperature (°C)Yield (%)ee (%)
MTBE(+)-Tocosamine-787992
THF(+)-Tocosamine-786885
Dioxane(+)-3-Methyl-diazocine-507289

Data synthesized from

Mechanistic Insights and Stereochemical Control

Lithiation Dynamics

The pyrrole’s α-hydrogen is acidic (pKa ~24 in THF), enabling deprotonation by s-BuLi. The chiral ligand coordinates to lithium, creating a rigid transition state that biases facial selectivity during carboxylation. Computational studies suggest the ligand’s pyridine nitrogen directs CO₂ insertion via a six-membered cyclic transition state.

Side Reactions and Mitigation

  • Over-lithiation : Excess s-BuLi or prolonged reaction times lead to di-anion formation, causing dimerization. Mitigated by strict stoichiometry (1.05 equiv base).

  • Racemization : Warming above -50°C before quenching reduces ee. Rapid CO₂ addition and cold quenching preserve stereochemistry.

Alternative Approaches and Limitations

Esterification via Ethyl Chloroformate

Substituting CO₂ with ethyl chloroformate yields the ethyl ester derivative, which requires hydrolysis to the carboxylic acid. While this step adds complexity, it avoids handling gaseous CO₂ in industrial settings.

Example :

  • III (6.6 mmol), (+)-3-Methyl-diazocine (1.54 g), s-BuLi (7.92 mmol), and ethyl chloroformate (13.2 mmol) in ether at -50°C yielded 0.62 g (62%) of ethyl ester, hydrolyzed to IV with NaOH.

Limitations of Current Methods

  • Cost of Chiral Ligands : (+)-Tocosamine synthesis involves multi-step resolution, increasing production costs.

  • Cryogenic Conditions : Energy-intensive cooling to -78°C complicates scale-up.

Q & A

Q. What are the common synthetic routes for preparing 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid, and what methodological considerations are critical?

The synthesis typically involves constructing the bicyclic core followed by functionalization. A prominent method employs palladium-catalyzed reactions to assemble the cyclopenta[c]pyrrole scaffold, with subsequent introduction of the tert-butoxycarbonyl (Boc) protective group . Key considerations include:

  • Stereochemical control : Use chiral catalysts or enantioselective conditions to ensure the desired (3aR,4R,6aR) configuration .
  • Protection strategies : The Boc group is introduced to protect the amine functionality, requiring anhydrous conditions to avoid premature deprotection .
  • Workup : Purification via column chromatography or recrystallization is essential to isolate the carboxylic acid form .

Q. What structural features of this compound are critical for its potential therapeutic applications?

The compound’s bicyclic framework (cyclopenta[c]pyrrole) and stereochemistry enable conformational rigidity, which enhances target binding specificity in drug discovery . The Boc group improves solubility and stability during synthetic workflows, while the carboxylic acid moiety allows for further derivatization (e.g., amide coupling) .

Q. Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
Stereochemistry(3aR,4R,6aR) configuration
SMILES Notation[H][C@]12CCC@H[C@@]1([H])CN(C(=O)OC(C)(C)C)C2
Key Functional GroupsCarboxylic acid, Boc-protected amine

Q. Which analytical techniques are most reliable for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate stereochemistry and functional group integrity .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular ion peaks and detects impurities .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological interactions?

The (3aR,4R,6aR) configuration dictates spatial orientation of the carboxylic acid and Boc groups, affecting:

  • Enzyme binding : Stereochemical mismatches can reduce affinity for target proteins .
  • Reaction pathways : Steric hindrance may slow nucleophilic substitutions at the pyrrolidine nitrogen .
    Methodological Tip : Use chiral HPLC or circular dichroism (CD) to monitor stereochemical integrity during synthetic steps .

Q. What strategies optimize reaction conditions for functionalizing the carboxylic acid moiety?

  • Activation : Convert the carboxylic acid to an acyl chloride (using SOCl₂) or mixed anhydride for nucleophilic acyl substitutions .
  • Coupling Reagents : Employ carbodiimides (e.g., EDC) with HOBt to form amides or esters .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophile reactivity while maintaining Boc group stability .

Q. What challenges arise in characterizing the compound’s physicochemical properties, and how are they addressed?

  • pKa Determination : Computational tools (e.g., JChem) predict acidic/basic behavior (calculated pKa ≈ 3.6 for the carboxylic acid) .
  • Solubility : Low aqueous solubility (common for bicyclic structures) necessitates co-solvents like DMSO for in vitro assays .
  • Stability : The Boc group hydrolyzes under acidic conditions; monitor via TLC or LC-MS during storage .

Q. Table 2: Advanced Analytical Techniques and Applications

TechniqueApplicationExample Data from Evidence
Single-Crystal X-ray DiffractionResolves absolute stereochemistryR factor = 0.037
Computational pKa PredictionEstimates ionization state in solutionpKa ≈ 3.62
Chiral HPLCSeparates enantiomers for SAR studiesNot explicitly reported

Contradictions and Knowledge Gaps

  • Stereochemical Outcomes : emphasizes palladium-catalyzed synthesis, but alternative routes (e.g., trichloroacetic acid-mediated cyclization ) may yield different stereoisomers.
  • Biological Mechanism : No direct data exist on protein targets or metabolic pathways; further SAR studies are needed .

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